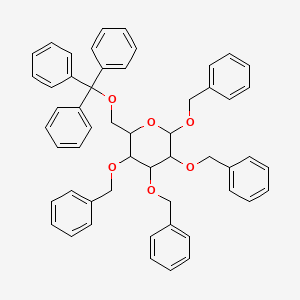![molecular formula C49H36IrN2O8P2-2 B12321225 [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) is a complex organometallic compound. It is known for its unique structure, which includes a chiral diphosphine ligand and an iridium center. This compound is of significant interest in the field of catalysis, particularly in asymmetric synthesis due to its ability to induce chirality in the products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) typically involves the coordination of the chiral diphosphine ligand to an iridium precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may include steps such as:
Ligand Synthesis: The chiral diphosphine ligand is synthesized separately.
Complex Formation: The ligand is then reacted with an iridium precursor, such as iridium chloride, in the presence of a base.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral diphosphine ligand.
Automated Reaction Systems: Use of automated systems to control reaction conditions precisely.
High-Throughput Purification: Employing high-throughput purification methods to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) undergoes various types of reactions, including:
Oxidation: The iridium center can undergo oxidation reactions.
Reduction: It can also participate in reduction reactions, often facilitated by the chiral diphosphine ligand.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as hydrogen gas or hydrides.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Temperature and Pressure: Reactions may require elevated temperatures and pressures depending on the specific transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of iridium(V) complexes.
Reduction: Can result in the formation of iridium(I) complexes.
Substitution: Produces new iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules.
Biology: Investigated for its potential in biological systems, including enzyme mimetics.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in industrial processes that require chiral catalysts, such as the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which [(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) exerts its effects involves the coordination of the chiral diphosphine ligand to the iridium center. This coordination induces chirality in the complex, which is then transferred to the substrate during catalytic reactions. The molecular targets and pathways involved include:
Substrate Binding: The substrate binds to the iridium center.
Chirality Induction: The chiral ligand induces chirality in the substrate.
Product Release: The chiral product is released from the complex.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand used in asymmetric synthesis.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Similar to the compound but with a different chiral configuration.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A related compound with a different backbone structure.
Uniqueness
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) is unique due to its specific combination of ligands and the iridium center. This unique structure provides distinct catalytic properties, particularly in inducing chirality in asymmetric synthesis, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C49H36IrN2O8P2-2 |
|---|---|
Peso molecular |
1035.0 g/mol |
Nombre IUPAC |
4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene |
InChI |
InChI=1S/C38H28O4P2.C8H3N2O4.C3H5.Ir/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;1-3-2;/h1-24H,25-26H2;2-3H,(H,11,12);3H,1-2H2;/q;2*-1; |
Clave InChI |
NORGVMHPLCHIQQ-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C=C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=[C-]C(=CC(=C1C#N)[N+](=O)[O-])C(=O)O.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


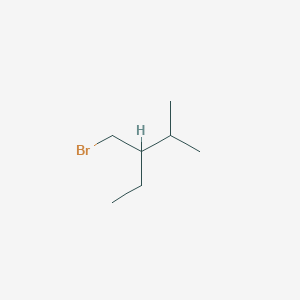
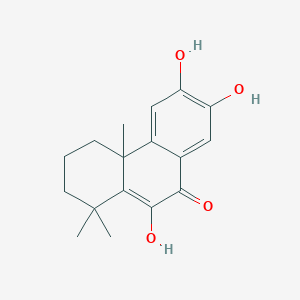
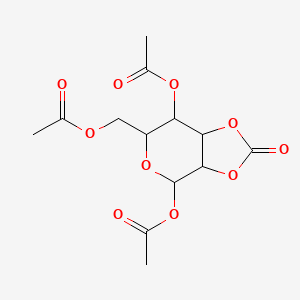
![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)
![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)

![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

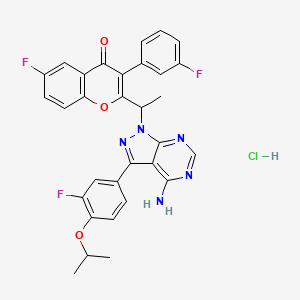
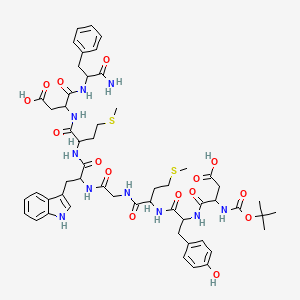
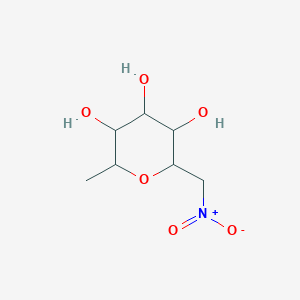
![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)
